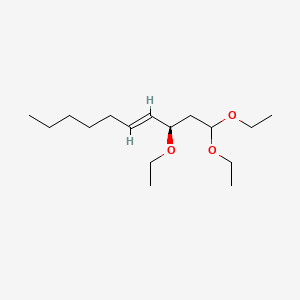
1,1,3-Triethoxy-4-decene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Triethoxy-4-decene: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of three ethoxy groups attached to a decene backbone. This compound is part of the alkyl orthoesters family, which are known for their unique chemical properties and versatility in various applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxy-4-decene can be synthesized through the nucleophilic substitution reaction of chloroform with alkoxides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvent-free conditions or aqueous media to align with green chemistry principles. This eco-friendly approach minimizes the use of volatile toxic solvents, making the process safer and more sustainable .
化学反応の分析
Types of Reactions: 1,1,3-Triethoxy-4-decene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
科学的研究の応用
1,1,3-Triethoxy-4-decene has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,1,3-Triethoxy-4-decene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, its decene backbone can undergo oxidation and reduction reactions, resulting in the formation of different functional groups .
類似化合物との比較
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: This compound is similar in structure but contains fluorine atoms, which impart unique properties such as low surface energy and anti-adhesive behavior.
Triethyl orthoformate: Another alkyl orthoester, it is used in similar applications but has a different alkyl group attached to the central carbon atom.
Uniqueness: 1,1,3-Triethoxy-4-decene stands out due to its specific combination of ethoxy groups and decene backbone, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and industrial applications .
生物活性
1,1,3-Triethoxy-4-decene is a chemical compound that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its triethoxy functional groups attached to a decene backbone. The presence of these ethoxy groups enhances the compound's solubility and reactivity, making it a candidate for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
- Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing signal transduction pathways.
- Cell Membrane Interaction : The ethoxy groups facilitate embedding within lipid membranes, potentially disrupting cellular processes and affecting membrane fluidity.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains. A concentration-response study demonstrated that higher concentrations significantly reduced bacterial viability.
| Concentration (µM) | Bacterial Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
This data suggests a dose-dependent relationship between the concentration of the compound and its antimicrobial efficacy.
Cytotoxicity and Cancer Research
In cancer research, the compound's cytotoxic effects have been evaluated using various cancer cell lines. A study reported that treatment with this compound resulted in significant apoptosis in human breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 35 |
These findings indicate that the compound has potential as an anticancer agent due to its ability to induce cell death in tumor cells .
Developmental Toxicity Assessment
A notable study utilized zebrafish models to assess the developmental toxicity of various compounds, including this compound. The results indicated that exposure to the compound at certain concentrations led to morphological abnormalities in developing embryos. This highlights the importance of evaluating the safety profile of such compounds before therapeutic applications .
Drug Development Potential
The compound has been explored as a precursor for drug development due to its unique chemical structure. Its ability to modify biological pathways makes it a candidate for further investigation in pharmacology. Researchers are currently investigating its potential as a scaffold for designing new therapeutic agents targeting specific diseases.
特性
CAS番号 |
72152-75-1 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
(E,3R)-1,1,3-triethoxydec-4-ene |
InChI |
InChI=1S/C16H32O3/c1-5-9-10-11-12-13-15(17-6-2)14-16(18-7-3)19-8-4/h12-13,15-16H,5-11,14H2,1-4H3/b13-12+/t15-/m0/s1 |
InChIキー |
RCATYCKUCAVYNI-LHNRBYRGSA-N |
異性体SMILES |
CCCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
正規SMILES |
CCCCCC=CC(CC(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















